(5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a phenylmethylidene group, and a sulfanylidene diazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazinane core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the sulfanylidene group: This step often involves the use of sulfur-containing reagents under controlled conditions.
Attachment of the fluorophenyl and phenylmethylidene groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazinane core or the phenylmethylidene group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the diazinane core.
Scientific Research Applications
(5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the sulfanylidene diazinane core can participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- Bacoside-A
Uniqueness
Compared to similar compounds, (5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of a fluorophenyl group and a sulfanylidene diazinane core. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3S/c25-18-8-4-7-17(12-18)15-30-20-11-5-6-16(13-20)14-21-22(28)26-24(31)27(23(21)29)19-9-2-1-3-10-19/h1-14H,15H2,(H,26,28,31)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEFAHOJFHNJSZ-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC(=CC=C4)F)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC(=CC=C4)F)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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